molecular formula C17H18N4O2S2 B2948484 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide CAS No. 2034380-03-3

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide

Cat. No.: B2948484
CAS No.: 2034380-03-3
M. Wt: 374.48
InChI Key: LLKHOSXPYUCDPM-UHFFFAOYSA-N
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Description

N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene-1-sulfonamide group linked to a piperidin-4-yl moiety substituted with a 1,2,5-thiadiazole ring.

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c22-25(23,16-7-3-5-13-4-1-2-6-15(13)16)20-14-8-10-21(11-9-14)17-12-18-24-19-17/h1-7,12,14,20H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKHOSXPYUCDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide can be reacted with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form 1,3,4-thiadiazole derivatives . The reaction typically occurs in absolute ethanol in the presence of triethylamine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Thiadiazole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiadiazole ring and other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. Thiadiazole derivatives can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets . This interaction can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide

  • Molecular Formula : C₁₁H₁₆N₆O₂S₂
  • Molecular Weight : 328.4 g/mol
  • Key Structural Difference : Replaces the naphthalene group with a 1-methylpyrazole ring.
  • Implications: Reduced steric bulk compared to naphthalene may enhance solubility and membrane permeability.

3-Methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

  • Molecular Formula : C₁₅H₁₇N₅O₄S₂
  • Molecular Weight : 395.5 g/mol
  • Key Structural Difference : Incorporates a benzoxazole ring fused to an oxo-group.
  • The oxo-group may engage in hydrogen bonding or coordinate with metal ions in enzymatic active sites .

(E)-2-(4-Methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]ethene-1-sulfonamide

  • Key Structural Difference : Features a vinyl-linked 4-methylphenyl group instead of naphthalene.
  • Implications :
    • The conjugated ethene bridge could enhance rigidity and π-π stacking interactions with hydrophobic protein pockets.
    • The 4-methylphenyl group offers moderate lipophilicity, balancing solubility and membrane penetration .

Structural and Functional Analysis

Aromatic Substituent Effects

  • Naphthalene (Target Compound) : High lipophilicity and planar structure may favor interactions with hydrophobic enzyme pockets or allosteric sites. However, this could reduce solubility.
  • Pyrazole (Compound in ) : Smaller size and nitrogen-rich structure improve solubility but may limit hydrophobic interactions.

Molecular Weight Trends

  • This impacts bioavailability and compliance with drug-likeness criteria (e.g., Lipinski’s rule).

Biological Activity

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring , a piperidine ring , and a naphthalene sulfonamide moiety , which contribute to its unique chemical properties. The molecular formula is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S with a molecular weight of approximately 324.35 g/mol. Its structure can be represented as follows:

N 1 1 2 5 thiadiazol 3 yl piperidin 4 yl naphthalene 1 sulfonamide\text{N 1 1 2 5 thiadiazol 3 yl piperidin 4 yl naphthalene 1 sulfonamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Piperidine Derivation : The piperidine ring is synthesized from corresponding amines and aldehydes under controlled conditions.
  • Naphthalene Sulfonamide Formation : The final step involves coupling the thiadiazole-piperidine moiety with naphthalene sulfonamide through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways such as the Akt/mTOR pathway. This modulation leads to apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported that it inhibits bacterial growth by disrupting cell wall synthesis and affecting membrane integrity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in animal models of inflammation. This suggests its potential utility in treating inflammatory diseases .

The exact mechanism by which this compound exerts its biological effects involves several pathways:

  • Receptor Modulation : The compound may bind to specific receptors or enzymes, leading to altered biochemical pathways.
  • Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in cancer cell metabolism and inflammation, thereby reducing disease progression.

Case Studies

Several studies have documented the efficacy of this compound:

  • Cancer Cell Line Studies : In vitro assays on breast and colon cancer cell lines showed IC50 values indicating potent inhibition of cell growth at micromolar concentrations.
  • Animal Models : In vivo studies using rodent models demonstrated significant tumor reduction when treated with this compound compared to control groups .
  • Inflammation Models : Rodent models of induced inflammation showed reduced swelling and pain responses following administration of the compound .

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